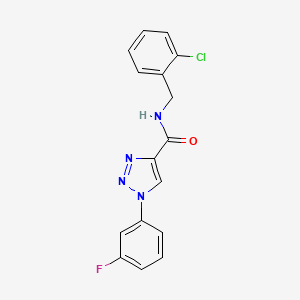

N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c17-14-7-2-1-4-11(14)9-19-16(23)15-10-22(21-20-15)13-6-3-5-12(18)8-13/h1-8,10H,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHSBJAIUIYXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize the available data regarding its biological activity, including findings from various studies and case analyses.

Chemical Structure and Properties

The compound belongs to the class of triazoles , which are known for their diverse biological activities. The presence of the chlorobenzyl and fluorophenyl substituents is significant in enhancing the pharmacological profile of triazole derivatives. Triazoles are characterized by their five-membered ring containing three nitrogen atoms, which contributes to their ability to form hydrogen bonds and interact with biomolecular targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 1.15 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast cancer cells compared to others .

- Apoptosis Induction : The compound was found to enhance the activity of caspase-9 in MCF-7 cells, indicating its role in promoting programmed cell death.

- Cell Cycle Arrest : Studies demonstrated that this compound induces cell cycle arrest, particularly at the G2/M checkpoint, which is critical for preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative exhibits significant antimicrobial activity. It was tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound showed promising results as an antimicrobial agent, particularly against Candida albicans , indicating its potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Kurumurthy et al. (2014) synthesized a series of fluorinated triazoles and evaluated their anticancer activities against multiple cell lines. Their findings suggest that modifications at specific positions on the triazole ring can significantly enhance biological activity .

- Prima et al. (2017) reported that fluorinated benzo-fused triazoles showed improved efficacy against lung and liver cancer cell lines compared to non-fluorinated analogs. This highlights the importance of fluorination in enhancing the pharmacological properties of triazoles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Substituent Effects on Activity

Halogenated Benzyl Groups :

The 2-chlorobenzyl group in the target compound is shared with analogs like 13d (HIV-1 inhibitor) and 8b (antifungal agent), suggesting its role in enhancing lipophilicity and target binding . In contrast, the 2-fluorobenzyl group in Rufinamide is critical for antiepileptic activity, demonstrating that subtle positional changes (e.g., 2-Cl vs. 2-F) significantly alter pharmacological profiles .Aryl Groups on Triazole :

The 3-fluorophenyl substituent in the target compound differs from the 4-chlorophenyl group in antitumor analogs and the m-tolyl group in CFTR modulators . Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methyl or methoxy groups, which are more susceptible to oxidation .- Amino and Heterocyclic Modifications: The absence of a 5-amino group in the target compound distinguishes it from 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-..., which was discontinued despite antifungal activity, possibly due to synthetic complexity or toxicity . Conversely, compounds with heterocyclic appendages (e.g., thienylmethyl in CAS 899974-10-8) show altered solubility and binding kinetics .

Pharmacological Profiles

- Anticancer Potential: The 3-fluorophenyl group may enhance activity against cancer cell lines, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... (68.09% growth inhibition) . However, the lack of a trifluoromethyl group in the target compound could reduce potency compared to this analog.

Antifungal Activity :

The 2-chlorobenzyl moiety is critical in 8b , which inhibits P. placenta at 12.57% . The target compound’s 3-fluorophenyl group may further modulate activity by altering membrane permeability.Neurological Applications : Unlike Rufinamide (antiepileptic) , the target compound lacks a 2-fluorobenzyl group, which is essential for sodium channel modulation. This structural difference highlights the specificity required for neurological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.